(E)-1-Propenol

Description

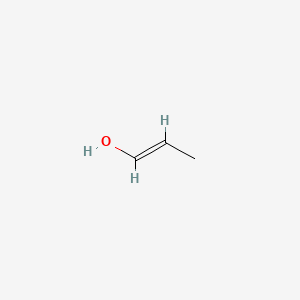

(E)-1-Propenol (C₃H₆O), also known as (E)-allyl alcohol, is an unsaturated primary alcohol characterized by a hydroxyl group (-OH) attached to the first carbon of a propenol chain, with the double bond in the trans (E) configuration. Its molecular structure allows for unique electronic and steric interactions, influencing its physical properties, reactivity, and spectroscopic signatures.

Properties

CAS No. |

57642-95-2 |

|---|---|

Molecular Formula |

C3H6O |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

(E)-prop-1-en-1-ol |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2+ |

InChI Key |

DOKHEARVIDLSFF-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/O |

Canonical SMILES |

CC=CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-Propenol can be synthesized through several methods, including:

Hydroboration-Oxidation of Propyne: This method involves the addition of borane (BH₃) to propyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).

Reduction of Acrolein: Acrolein can be reduced using catalytic hydrogenation or other reducing agents to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of acrolein. This process is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Propenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acrolein or acrylic acid, depending on the reaction conditions.

Reduction: Reduction of this compound can yield propanol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Acrolein, acrylic acid.

Reduction: Propanol.

Substitution: Various substituted propenol derivatives.

Scientific Research Applications

(E)-1-Propenol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-Propenol involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the hydroxyl group and the carbon-carbon double bond, which can participate in various chemical reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Geometric Isomer: (Z)-1-Propenol

Structural and Physical Properties Both (E)- and (Z)-1-propenol share the molecular formula C₃H₆O (molecular weight: 58.08 g/mol) but differ in spatial arrangement. The (Z)-isomer (CAS 57642-96-3) has a cis configuration, placing the hydroxyl group and the double bond’s substituents on the same side. This proximity increases electron density near the hydroxyl group, slightly elevating its boiling point compared to the (E)-isomer.

Spectroscopic Differences 13C NMR analysis reveals distinct chemical shifts due to varying electronic environments. In (Z)-1-propenol, the terminal carbon (C3) experiences greater magnetic shielding (B₀) because of its proximity to the electronegative oxygen atom, leading to a downfield shift. In contrast, the (E)-isomer’s terminal carbon is farther from the -OH group, resulting in a less shielded environment and a smaller chemical shift .

Reactivity and Stability The (Z)-isomer’s closer hydroxyl-to-double-bond alignment may enhance conjugation, stabilizing intermediates in reactions like acid-catalyzed dehydration. Ionization energy data for (Z)-1-propenol (8.70 ± 0.03 eV) suggest moderate stability under gas-phase conditions . The (E)-isomer’s trans configuration likely reduces intramolecular hydrogen bonding, affecting solubility and reaction kinetics.

Saturated Analog: 1-Propanol

Physical Properties 1-Propanol (C₃H₈O), a saturated primary alcohol, has a higher boiling point (97°C) due to stronger hydrogen bonding and absence of double-bond-induced steric hindrance. Its pKa (~19–20) is higher than allylic alcohols like (E)-1-propenol (estimated pKa ~12–14), as resonance stabilization of the conjugate base is absent.

Chemical Reactivity Unlike this compound, 1-propanol lacks a double bond, limiting its participation in electrophilic additions or polymerization reactions. However, it undergoes typical alcohol reactions (e.g., oxidation to propionaldehyde).

Positional Isomer: 2-Propenol (Allyl Alcohol)

Structural Differences 2-Propenol (allyl alcohol) positions the -OH group on the second carbon, adjacent to the double bond. This arrangement enables resonance stabilization of the conjugate base, lowering its pKa (~12.1) compared to this compound.

Applications Allyl alcohol is widely used in resin and pharmaceutical synthesis. This compound’s applications are less documented but may include niche organic synthesis roles.

Complex Derivatives (From )

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol feature bulky substituents (e.g., thiophene, naphthalene) that drastically alter solubility and reactivity. These derivatives, used in pharmaceuticals like drospirenone, highlight the functional versatility of propanol backbones but are less relevant to this compound’s simpler structure .

Key Research Findings

- Synthetic Utility : Both isomers may serve as intermediates in asymmetric synthesis, but the (E)-isomer’s steric profile could favor specific reaction pathways.

- Spectroscopic Identification : 13C NMR is critical for distinguishing (E)- and (Z)-isomers, with shifts differing by ~5 ppm for the terminal carbon .

Notes

- Handling and Stability: this compound’s unsaturated structure may render it prone to polymerization; storage under inert conditions is advised.

- Data Limitations : Experimental data gaps (e.g., exact boiling points) necessitate reliance on computational predictions or analog extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.